molecular formula C9H10N2O3 B1308454 2-(Dimethylamino)-5-nitrobenzaldehyde CAS No. 34601-40-6

2-(Dimethylamino)-5-nitrobenzaldehyde

Cat. No.: B1308454
CAS No.: 34601-40-6
M. Wt: 194.19 g/mol
InChI Key: NBISLQQKJKDSRO-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-5-nitrobenzaldehyde is an organic compound with the molecular formula C9H10N2O3 It is characterized by the presence of a dimethylamino group and a nitro group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-5-nitrobenzaldehyde typically involves the nitration of 2-(Dimethylamino)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Oxidation: Potassium permanganate, sulfuric acid, water as solvent.

    Substitution: Various nucleophiles (e.g., halides, amines), solvents like dichloromethane or acetonitrile.

Major Products Formed

    Reduction: 2-(Dimethylamino)-5-aminobenzaldehyde.

    Oxidation: 2-(Dimethylamino)-5-nitrobenzoic acid.

    Substitution: Products depend on the nucleophile used, such as 2-(Dimethylamino)-5-halobenzaldehyde.

Scientific Research Applications

2-(Dimethylamino)-5-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dimethylamino group can enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitrobenzaldehyde: Lacks the dimethylamino group, resulting in different solubility and reactivity properties.

    2-(Dimethylamino)-5-aminobenzaldehyde: Formed by the reduction of the nitro group in 2-(Dimethylamino)-5-nitrobenzaldehyde.

Uniqueness

This compound is unique due to the presence of both the dimethylamino and nitro groups, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

2-(dimethylamino)-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-10(2)9-4-3-8(11(13)14)5-7(9)6-12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBISLQQKJKDSRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401285
Record name 2-(dimethylamino)-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34601-40-6
Record name 2-(dimethylamino)-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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